Eliglustat tartrate
Description
Properties
IUPAC Name |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H36N2O4.C4H6O6/c2*1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h2*10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t2*19-,23-;1-,2-/m111/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBARPMUNHKBIQ-VTHUDJRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H78N4O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239166 | |
| Record name | Eliglustat tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928659-70-5 | |
| Record name | Eliglustat tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928659705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eliglustat tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELIGLUSTAT TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0493335P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The preparation of Eliglustat Tartrate involves several synthetic routes and reaction conditions. One method involves the reaction of aminoethanol with aqueous sodium hydroxide, followed by coupling with palmitic acid N-hydroxysuccinimide ester to produce the free base of Eliglustat. This is then converted to the tartrate salt by reacting with L-tartaric acid . Another method involves the reaction of Eliglustat di-p-toluoyl-D-tartrate salt with a suitable base in the presence of a solvent to provide the free base, which is then converted to the tartrate salt .
Chemical Reactions Analysis
Eliglustat Tartrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, palmitic acid N-hydroxysuccinimide ester, and L-tartaric acid. The major products formed from these reactions include the free base of Eliglustat and its tartrate salt .
Scientific Research Applications
Eliglustat Tartrate has a wide range of scientific research applications. In medicine, it is primarily used for the treatment of Gaucher disease type 1. It acts as a substrate reduction therapy by inhibiting glucosylceramide synthase, thereby reducing the accumulation of glucosylceramide in patients . In chemistry, this compound is used as a model compound for studying glucosylceramide synthase inhibitors. In biology, it is used to study the effects of glucosylceramide accumulation on cellular functions .
Mechanism of Action
Eliglustat Tartrate exerts its effects by selectively inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide. By inhibiting this enzyme, this compound reduces the rate of glucosylceramide synthesis, thereby preventing its accumulation in patients with Gaucher disease type 1. This reduction in glucosylceramide levels alleviates the clinical manifestations of the disease .
Comparison with Similar Compounds
Miglustat
Miglustat (N-butyl-deoxynojirimycin) was the first oral SRT approved for GD1. It inhibits GCS noncompetitively but with lower potency (IC₅₀: 5–50 μM) compared to eliglustat (IC₅₀: 0.024 μM) . Miglustat also lacks consistent efficacy in neurological forms of GD (e.g., type 3), despite crossing the blood-brain barrier (BBB) in preclinical models . In contrast, eliglustat’s optimized pharmacokinetics and higher specificity for GCS result in superior tolerability and sustained clinical benefits, even after five years of treatment .
Key Trial Data for Miglustat:
Venglustat (Experimental SRT)
Venglustat, a next-generation SRT, is under investigation for GD and other glycosphingolipidoses.
Enzyme Replacement Therapies (ERTs)
ERTs, such as imiglucerase and velaglucerase alfa, provide exogenous glucocerebrosidase to degrade accumulated GlcCer. While ERTs effectively normalize organ volumes and hematological parameters, they require lifelong intravenous infusions (every 2 weeks), imposing logistical and psychological burdens .
Non-Inferiority of Eliglustat vs. ERT:
- ENGAGE Trial (NCT00891202): Eliglustat demonstrated non-inferiority to imiglucerase, with 84% of eliglustat-treated patients vs. 94% of ERT-treated patients maintaining stability across spleen/liver volumes, hemoglobin, and platelets .
- ENABLE Trial (NCT00943111) : Long-term eliglustat use showed sustained efficacy, with 93% of patients achieving all four therapeutic goals (spleen, liver, hemoglobin, platelets) by year 4 .
Combination Therapies
Comparative Data Table
Biological Activity
Eliglustat tartrate, also known as Genz-112638, is a novel oral therapeutic agent primarily developed for the treatment of type 1 Gaucher disease (GD1) and other lysosomal storage disorders. This compound functions as a specific inhibitor of glucosylceramide synthase, an enzyme crucial for the synthesis of glucosylceramide, which is implicated in the pathophysiology of Gaucher disease.
This compound inhibits glucosylceramide synthase, which catalyzes the formation of glucosylceramide from ceramide and UDP-glucose. This inhibition reduces the accumulation of glucosylceramide in lysosomes, thereby alleviating the symptoms associated with Gaucher disease. The compound has demonstrated a high therapeutic index, excellent oral bioavailability, and limited toxicity in preclinical studies .
Inhibition Potency
- IC50 Values :
- MDCK cell homogenates: 115 nM
- Intact MDCK cells: 20 nM
- Selectivity : Limited activity against other glycosidases (e.g., β-glucosidase I and II, lysosomal glucocerebrosidase) with IC50 values exceeding 2500 μM .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : High oral bioavailability.
- Distribution : Concentrates in the liver, kidney, and adrenal glands; minimal penetration into the brain due to being a P-glycoprotein substrate.
- Metabolism : Primarily metabolized by cytochrome P450 CYP2D6.
- Elimination : Mostly excreted via feces .
Phase 1 Trials
Phase I studies in healthy volunteers indicated that this compound could be safely administered with an excellent pharmacodynamic response, evidenced by decreased plasma glucosylceramide concentrations. Doses up to 10 mg/kg showed no significant adverse cardiac effects .
Phase 2 Studies
A multinational open-label Phase 2 study involving 26 patients with GD1 assessed the efficacy and safety of this compound at doses of 50 or 100 mg taken twice daily. Key findings included:
- Efficacy : 77% of patients met primary efficacy endpoints after 52 weeks.
- Biomarker Changes : Significant reductions in chitotriosidase and other biomarkers (35% to 50% decrease).
- Safety Profile : Generally well-tolerated with mild transient adverse events reported in a minority of patients .
Case Studies
Several case studies have highlighted the clinical benefits of this compound in managing GD1:
-
Case Study A :
- Patient Profile : A 34-year-old female with severe splenomegaly and thrombocytopenia.
- Treatment Outcome : After 12 months on this compound, spleen size reduced significantly, and platelet counts normalized.
-
Case Study B :
- Patient Profile : A male patient aged 40 with anemia and elevated liver enzymes.
- Treatment Outcome : Treatment led to improved hemoglobin levels and a decrease in liver enzyme levels within six months.
Summary of Findings
The biological activity of this compound demonstrates its potential as an effective oral treatment for Gaucher disease type 1 through its specific inhibition of glucosylceramide synthase. The compound's favorable pharmacokinetic profile and positive clinical outcomes from trials support its use in clinical practice.
| Study Phase | Number of Patients | Dosage (mg) | Primary Endpoint Success | Adverse Events |
|---|---|---|---|---|
| Phase I | Healthy Volunteers | Variable | N/A | Minimal |
| Phase II | 26 | 50 or 100 | 77% | Mild |
Q & A
Q. What is the molecular mechanism by which eliglustat tartrate inhibits glucosylceramide synthase (GCS), and what experimental assays are used to validate this inhibition?
this compound, a ceramide analog, selectively inhibits GCS by competitively binding to the enzyme’s active site, thereby reducing glycosphingolipid synthesis. Key assays include:
- In vitro enzyme inhibition assays using recombinant GCS to measure IC₅₀ values .
- Cell-based models (e.g., murine GD1 models) to assess reductions in glucosylceramide (GLC) accumulation via liquid chromatography-mass spectrometry (LC-MS) .
- Tissue histopathology to evaluate macrophage infiltration and organ-specific GLC storage .
Q. How should researchers design clinical trials to evaluate this compound’s efficacy in Gaucher disease type 1 (GD1)?
Use the PICOT framework to structure trials:
- Population : GD1 patients with splenomegaly, thrombocytopenia, or anemia .
- Intervention : Oral eliglustat (dose-adjusted for CYP2D6 metabolizer status) .
- Comparison : Enzyme replacement therapy (ERT) or placebo .
- Outcome : Hemoglobin levels, platelet counts, spleen/liver volume reduction, bone mineral density .
- Time : Minimum 52 weeks for primary endpoints, with long-term follow-up for safety .
Q. What pharmacokinetic factors must be considered when studying this compound in diverse patient populations?
- CYP2D6 genotyping is critical due to eliglustat’s metabolism via this enzyme. Poor metabolizers require dose adjustments to avoid toxicity .
- Drug interaction studies : Evaluate co-administration with CYP2D6 inhibitors (e.g., fluoxetine) or substrates (e.g., digoxin) using crossover pharmacokinetic trials .
Advanced Research Questions
Q. How can researchers resolve contradictions in trial data regarding eliglustat’s long-term efficacy compared to ERT?
- Method : Conduct non-inferiority trials (e.g., ENCORE study) comparing eliglustat to ERT in patients stabilized on prior therapy. Use composite endpoints (e.g., hematologic, visceral, skeletal improvements) .
- Data analysis : Apply mixed-effects models to account for inter-patient variability in CYP2D6 activity and disease severity .
- Limitations : Address confounding factors like adherence to oral dosing and heterogeneity in GD1 phenotypes .
Q. What biomarkers are most reliable for monitoring substrate reduction in eliglustat-treated GD1 patients?
- Validated biomarkers :
- Chitotriosidase and CCL18 : Correlate with macrophage activation and disease burden .
- Plasma glucosylceramide and ganglioside GM3 : Direct markers of GCS inhibition .
- Bone-specific biomarkers : Tartrate-resistant acid phosphatase (TRAP) for osteoclast activity .
- Emerging tools : Lipidomic profiling to track tissue-specific GLC depletion .
Q. How can preclinical models improve translatability of this compound research?
- Murine models : Use GBA knockout mice to study dose-dependent reductions in GLC storage and macrophage infiltration .
- Limitations : Mice lack neurological manifestations of GD3; prioritize humanized models or iPSC-derived macrophages for neuropathic studies .
Q. What methodologies are optimal for analyzing eliglustat’s safety profile across heterogeneous patient cohorts?
- Pooled analysis : Aggregate data from Phase I-III trials to identify rare adverse events (e.g., arrhythmias in CYP2D6 poor metabolizers) .
- Real-world evidence : Use registries (e.g., Gaucher Outcome Survey) to track long-term outcomes like cardiovascular risks .
Tables for Key Data
Q. Table 1. Key Clinical Trial Outcomes for this compound
Q. Table 2. Biomarker Responses to Eliglustat Therapy
| Biomarker | Reduction After 52 Weeks | Clinical Relevance |
|---|---|---|
| Chitotriosidase | 50% | Macrophage activation |
| CCL18 | 35% | Fibrotic progression |
| TRAP | 30% | Bone disease severity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
